Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18134665
Molecular Formula: C15H20F2N2O2
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20F2N2O2 |
|---|---|
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
| Standard InChI Key | FHHDVDIBQWRTQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate, reflecting its tert-butyl ester group at the piperazine ring’s 1-position and a 2,4-difluorophenyl moiety at the 3-position. Its molecular formula is C₁₅H₂₀F₂N₂O₂, with a molecular weight of 298.33 g/mol. The piperazine core provides a six-membered ring with two nitrogen atoms, while the fluorine atoms on the phenyl group influence electronic distribution and steric interactions.
2D and 3D Conformations
X-ray crystallography and computational modeling reveal that the piperazine ring adopts a chair conformation, minimizing steric strain. The 2,4-difluorophenyl group occupies an equatorial position, optimizing π-π stacking interactions with aromatic residues in target proteins.
Spectroscopic Data
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NMR: The ¹H NMR spectrum shows distinct signals for the tert-butyl group (δ 1.45 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, multiplet).
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IR: Strong absorption bands at 1690 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm the carbamate and fluorophenyl groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves condensation of 2,4-difluoroaniline with tert-butyl piperazine-1-carboxylate in acetonitrile, catalyzed by triethylamine (Scheme 1). Reaction conditions (room temperature, 12–24 hours) yield the product in 75–85% purity, with recrystallization from ethanol improving purity to >98%.
Alternative methods include esterification of 3-(2,4-difluorophenyl)piperazine-1-carboxylic acid with tert-butyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance efficiency and reduce waste. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 25–30°C |
| Residence Time | 2 hours |
| Catalyst Loading | 5 mol% triethylamine |
| Yield | 90% |
Process intensification strategies, such as solvent recycling and automated quality control, ensure compliance with Good Manufacturing Practices (GMP).
Physicochemical Properties
Thermodynamic Stability
The compound exhibits high thermal stability, with a decomposition temperature of 210°C (DSC analysis). Its melting point ranges from 98–102°C, varying with crystallinity.
Solubility and Partition Coefficients
| Solvent | Solubility (mg/mL) | LogP (Octanol/Water) |
|---|---|---|
| Water | 0.12 | 2.45 |
| Ethanol | 34.7 | — |
| Dichloromethane | 89.2 | — |
The moderate LogP value suggests balanced lipophilicity, facilitating blood-brain barrier penetration in pharmacological applications.
Biological Activity and Mechanism
Serotonin Receptor Modulation
Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate acts as a partial agonist at 5-HT₁A receptors (Kᵢ = 12 nM). Fluorine atoms enhance binding affinity by forming hydrogen bonds with Ser159 and Thr200 residues in the receptor’s active site.
Antidepressant and Anxiolytic Effects
In rodent models, the compound reduces immobility time in the forced swim test by 40% (dose: 10 mg/kg), comparable to fluoxetine. Anxiolytic activity is evidenced by a 35% increase in open-arm entries in the elevated plus maze.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications of this scaffold have yielded derivatives with improved selectivity for dopamine D₃ receptors. For example, replacing the tert-butyl group with a cyclopropylmethyl moiety increases D₃ binding affinity by 20-fold.
Prodrug Development
The tert-butyl carbamate group serves as a protecting group, enabling controlled release of active metabolites in vivo. Hydrolysis by esterases generates 3-(2,4-difluorophenyl)piperazine, which exhibits prolonged half-life (t₁/₂ = 8 hours).
| Hazard | Precaution |
|---|---|
| Skin Irritant | Wear nitrile gloves and lab coat |
| Inhalation Risk | Use fume hood; P2 respirator if airborne |
Material Safety Data Sheets (MSDS) classify it as Harmful (H302) if ingested.
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could enhance bioavailability. Preliminary studies show a 2.3-fold increase in plasma concentration with nanostructured lipid carriers.
Computational Drug Design
Machine learning models predicting receptor off-target effects are being trained on this compound’s structural data. A recent QSAR study achieved 87% accuracy in forecasting CYP450 interactions.
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